3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde

説明

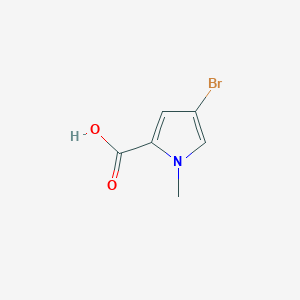

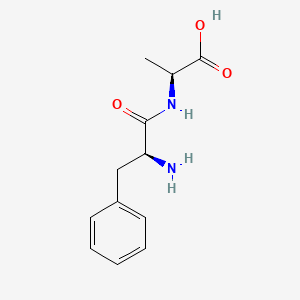

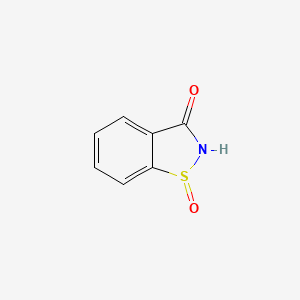

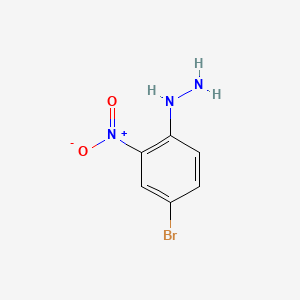

3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde, also known as 3-DCPCA, is a synthetic molecule that has been used in numerous scientific and medical research applications. It is a derivative of the pyrazole family, which is a group of organic compounds that are composed of a five-membered ring containing two nitrogen atoms and three carbon atoms. 3-DCPCA is a versatile compound that can be used in a variety of ways, from synthesizing other compounds to being used as a biomarker for a variety of diseases.

科学的研究の応用

Anticonvulsant and Analgesic Applications

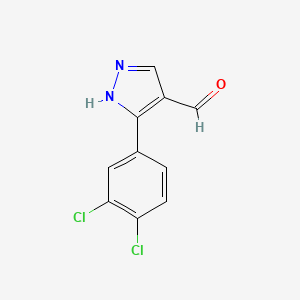

- New compounds derived from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde were synthesized and tested for anticonvulsant and analgesic activities. Several of these compounds displayed potent anticonvulsant activity and significant analgesic activity without toxicity, highlighting their potential in pharmacological research (Viveka et al., 2015).

Crystal Structures and Synthesis

- Studies on the synthesis and crystal structures of various pyrazole compounds, including those similar to 3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde, were conducted. These studies are crucial for understanding the structural aspects of such compounds, which can have implications in materials science and drug design (Loh et al., 2013).

Antimicrobial Activity

- Research on pyrazole-4-carbaldehyde derivatives with a 2,4-dichloro phenyl moiety has shown promising antimicrobial activity against various bacterial and fungal strains. This highlights the potential use of these compounds in developing new antimicrobial agents (Chandrashekhar et al., 2013).

Antioxidant and Anti-inflammatory Activity

- A study focused on synthesizing 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluating their antioxidant and anti-inflammatory activities. Some compounds exhibited significant activities, suggesting their potential therapeutic applications (Sudha et al., 2021).

Novel Synthesis Techniques

- Research on the efficient synthesis of multifluorinated pyrazolone-5-one derivatives, including 3-trifluoromethyl-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one, has been reported. These techniques emphasize eco-friendly conditions and have implications in green chemistry (Gadakh et al., 2010).

New Compound Synthesis

- A new compound synthesized via a three-component reaction involving 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was characterized, offering insights into new chemical synthesis routes (Viveka et al., 2012).

Advanced Materials Research

- The synthesis of novel 4-[1-(3-Chlorophenyl)-3-(pyren-1-yl)-1H-pyrazol-4-yl]-2-alkyloxy-6-substituted pyridine-3-carbonitriles was explored, which is significant for the development of advanced materials and nanotechnology (Khalifa et al., 2017).

作用機序

Target of Action

Related compounds such as propanil, a 3,4-dichloroaniline derivative, have been found to inhibit the hill reaction in photosynthetic electron transfer (photosystem ii [psii]) .

Mode of Action

Related compounds like propanil inhibit photosynthesis and co2 fixation . They block the electron transport chain reaction, inhibiting the conversion of CO2 to carbohydrate precursors, which in turn inhibits further development of the weed .

Biochemical Pathways

Related compounds like propanil inhibit the photosynthetic electron transport chain in photosynthesis . This inhibition disrupts the plant’s ability to convert light energy into chemical energy, effectively shutting down “linear” photosynthesis .

Pharmacokinetics

A related compound, 3,4-dichloromethylphenidate, is primarily metabolized through hydrolysis of the ester bond into 3,4-dichloro-ritalinic acid, which is then primarily excreted in urine .

Result of Action

Related compounds like propanil have been found to inhibit photosynthesis, leading to the death of susceptible weeds .

Action Environment

The persistence of related compounds like propanil in soil and aquatic environments, along with the possible accumulation of toxic degradation products, is of environmental concern .

生化学分析

Biochemical Properties

3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to an accumulation of acetylcholine, affecting nerve impulse transmission. Additionally, this compound interacts with reactive oxygen species (ROS), influencing oxidative stress levels in cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, in Euglena gracilis, it inhibits the transit through the G2/M phase of the cell cycle, affecting cell division . This compound also influences oxidative stress responses, leading to changes in the levels of malondialdehyde, a biomarker for oxidative injury .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on enzymes and proteins, leading to inhibition or activation. For instance, it blocks the Q_B plastoquinone binding site of photosystem II, disrupting the photosynthetic electron transport chain . This inhibition reduces the ability of cells to convert light energy into chemical energy, impacting cellular metabolism.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. In Euglena gracilis, prolonged exposure to this compound leads to modifications in the pigment system and photosynthetic properties . These changes can persist through successive cell generations, indicating long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can lead to toxic or adverse effects. For example, in rainbow trout alevins, high doses of a similar pyrazoline derivative resulted in neurotoxic effects, affecting acetylcholinesterase activity and behavior .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it affects the carbon and energy metabolic mechanisms in mixotrophic organisms, modulating the balance between photosynthesis and glucose metabolism . This interaction can lead to changes in the efficiency of energy utilization and biomass production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It interacts with specific transporters and binding proteins, affecting its localization and accumulation. For example, in Euglena gracilis, the compound’s distribution influences the chlorophyll content and photosynthetic properties . These interactions can determine the compound’s effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, in photosynthetic organisms, the compound can localize to chloroplasts, affecting photosystem II and overall photosynthetic efficiency

特性

IUPAC Name |

5-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-8-2-1-6(3-9(8)12)10-7(5-15)4-13-14-10/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIFLTDLSUPDEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=NN2)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Tert-butoxycarbonyl)amino]-5-phenylpentanoic acid](/img/structure/B1336913.png)